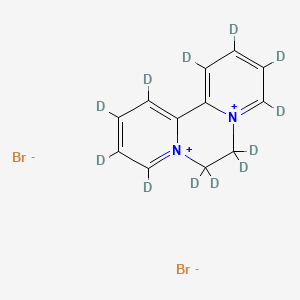

Diquat-D12 dibromide

説明

Structure

3D Structure of Parent

特性

分子式 |

C12H12Br2N2 |

|---|---|

分子量 |

356.12 g/mol |

IUPAC名 |

3,4,5,6,8,8,9,9,11,12,13,14-dodecadeuterio-7,10-diazoniatricyclo[8.4.0.02,7]tetradeca-1(14),2,4,6,10,12-hexaene;dibromide |

InChI |

InChI=1S/C12H12N2.2BrH/c1-3-7-13-9-10-14-8-4-2-6-12(14)11(13)5-1;;/h1-8H,9-10H2;2*1H/q+2;;/p-2/i1D,2D,3D,4D,5D,6D,7D,8D,9D2,10D2;; |

InChIキー |

ODPOAESBSUKMHD-ZJDAYHFVSA-L |

異性体SMILES |

[2H]C1=C(C(=[N+]2C(=C1[2H])C3=C(C(=C(C(=[N+]3C(C2([2H])[2H])([2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H].[Br-].[Br-] |

正規SMILES |

C1C[N+]2=CC=CC=C2C3=CC=CC=[N+]31.[Br-].[Br-] |

製品の起源 |

United States |

Synthetic Chemistry and Isotopic Derivatization of Diquat D12 Dibromide

Methodologies for the Synthesis of Diquat-D12 Dibromide

The synthesis of this compound is a multi-step process that hinges on the preparation of deuterated precursors followed by a final quaternization reaction to form the characteristic bridged bipyridylium structure.

Deuterated Precursor Synthesis Strategies

The assembly of this compound requires two key deuterated building blocks: 2,2'-bipyridine-d8 and 1,2-dibromoethane-d4 (B144223).

Synthesis of 2,2'-Bipyridine-d8: The perdeuteration of 2,2'-bipyridine (B1663995) can be achieved through several methods. One established method involves the dehydrogenation of pyridine (B92270) using a Raney nickel catalyst to form 2,2'-bipyridine. acs.org For the deuterated analog, a high-temperature, high-pressure reaction using a platinum(IV) oxide catalyst in deuterium (B1214612) oxide (D₂O) can be employed to achieve complete deuteration of the aromatic rings, yielding 2,2'-bipyridine-d8. nih.gov Another approach involves a microwave-assisted regioselective deuteration, which has been shown to be effective for the methyl moieties of dimethyl-2,2'-bipyridines and could potentially be adapted for the full deuteration of the bipyridine core under specific conditions. hbni.ac.in

Synthesis of 1,2-Dibromoethane-d4: The synthesis of 1,2-dibromoethane-d4 with high isotopic purity (greater than 99%) has been well-documented. The process involves the reaction of acetylene-d2 (B86588) with deuterium bromide (DBr). Acetylene-d2 can be prepared from calcium carbide and deuterium oxide. The subsequent addition of deuterium bromide to acetylene-d2 proceeds efficiently to yield 1,2-dibromoethane-d4.

Quaternization Reactions for this compound Formation

The final step in the synthesis of this compound is the quaternization reaction. This involves the reaction of the two deuterated precursors, 2,2'-bipyridine-d8 and 1,2-dibromoethane-d4. The lone pair of electrons on each nitrogen atom of the 2,2'-bipyridine-d8 molecule attacks the electrophilic carbon atoms of the 1,2-dibromoethane-d4, forming a stable, bridged dicationic structure. This reaction is typically carried out by heating the two reactants together, often in a suitable solvent. hbni.ac.inrsc.org The bromide ions from the 1,2-dibromoethane-d4 act as the counter-ions to the positively charged diquat-d12 dication, resulting in the final product, this compound.

Assessment of Isotopic Purity and Chemical Integrity for Analytical and Mechanistic Applications

For this compound to be effective as an internal standard, its isotopic purity and chemical integrity must be rigorously confirmed. A combination of high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy is the gold standard for this assessment. rsc.orgnih.gov

High-Resolution Mass Spectrometry (HR-MS): HR-MS is a powerful technique for determining the isotopic enrichment of a labeled compound. By analyzing the mass-to-charge ratio of the molecular ion and its isotopologues with high precision, the distribution of deuterium atoms can be quantified. This allows for the calculation of the percentage of the desired fully deuterated Diquat-D12 and the presence of any partially deuterated or non-deuterated species. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed structural information and confirms the specific positions of the deuterium atoms within the molecule.

¹H NMR: The absence or significant reduction of signals in the proton NMR spectrum at the expected chemical shifts for the non-deuterated compound provides a direct indication of successful deuteration.

²H NMR: Deuterium NMR can be used to directly observe the deuterium nuclei, confirming their presence and providing information about their chemical environment. researchgate.net A combined ¹H NMR and ²H NMR approach can offer a more accurate determination of isotopic abundance compared to traditional methods. researchgate.net

The combination of these techniques ensures that the this compound produced is of high isotopic purity (typically ≥98%) and is structurally sound, making it a reliable internal standard for quantitative analytical applications. nih.gov

Strategies for Functional Group Derivatization of this compound

The derivatization of this compound to introduce new functional groups after its synthesis is not a commonly reported strategy. The diquat (B7796111) dication is a chemically stable N-heterocyclic cation, which makes post-synthetic modification challenging.

The primary strategy for producing functionalized diquat derivatives involves the modification of the 2,2'-bipyridine precursor before the final quaternization step. This approach allows for the introduction of a wide variety of functional groups onto the bipyridine scaffold, which are then carried through to the final diquat product. For example, new diquat-based dyes have been synthesized by first preparing a functionalized bipyridine and then reacting it with 1,2-dibromoethane.

While direct derivatization of the diquat cation is not common, its redox chemistry is a key aspect of its reactivity. Diquat can undergo a one-electron reduction to form a stable radical cation. hbni.ac.in This change in the electronic state of the molecule could potentially open up avenues for further chemical modification, although this is not a conventional method for functional group derivatization.

Research into the functionalization of related bipyridinium salts has explored various synthetic routes, but these generally focus on the initial synthesis of the derivatized salt rather than post-synthetic modification. frontiersin.orgnih.gov Therefore, for practical purposes, the synthesis of functionalized Diquat-D12 derivatives relies on the "bottom-up" approach of using pre-functionalized deuterated precursors.

Elucidation of Molecular and Cellular Mechanisms of Action for Diquat D12 Dibromide

Electron Transfer Processes and Reactive Oxygen Species Generation

The toxicological effects of diquat (B7796111) are fundamentally driven by its ability to participate in electron transfer reactions within biological systems, leading to the prolific generation of reactive oxygen species (ROS). This process is central to its herbicidal activity and its toxicity in non-target organisms.

In plants and other phototrophic organisms, diquat acts as a potent inhibitor of photosynthesis. wikipedia.orgherts.ac.ukherts.ac.uk It intercepts electrons from Photosystem I (PSI), a crucial component of the light-dependent reactions of photosynthesis. wikipedia.org Specifically, the diquat dication ([diquat]²⁺) accepts an electron from the electron carrier ferredoxin, forming a stable radical cation. wikipedia.org

This radical cation is then rapidly re-oxidized by molecular oxygen (O₂), regenerating the original diquat dication and producing a superoxide (B77818) anion (O₂•−). wikipedia.org This process, known as redox cycling, establishes a futile cycle where diquat continuously shunts electrons from the photosynthetic electron transport chain to oxygen. wikipedia.org The regenerated diquat molecule is immediately available to accept another electron, perpetuating the cycle and leading to a massive accumulation of superoxide radicals. wikipedia.org Superoxide is a primary ROS, which can then be converted to other more damaging ROS, such as hydrogen peroxide (H₂O₂) and the highly reactive hydroxyl radical (•OH), leading to rapid cell membrane disruption, lipid peroxidation, and ultimately, cell death. wikipedia.orgnih.gov

Specific experimental studies detailing the kinetic isotope effect (KIE) of Diquat-D12 dibromide on electron transfer kinetics are not extensively available in the reviewed literature. However, the principles of KIE provide a theoretical framework for its anticipated effects. The kinetic isotope effect is a phenomenon where atoms with heavier isotopes, such as deuterium (B1214612) (²H) replacing protium (B1232500) (¹H), can lead to a change in the rate of a chemical reaction. wikipedia.orglibretexts.org This effect is most significant when the bond to the isotope is broken or formed in the rate-determining step of the reaction. youtube.com

The replacement of the twelve hydrogen atoms in diquat with deuterium atoms in this compound increases the mass of the molecule. The C-²H (C-D) bond has a lower zero-point vibrational energy than the C-¹H bond, making it stronger and requiring more energy to break. youtube.com While the primary redox cycling mechanism of diquat does not involve the cleavage of C-H bonds, secondary kinetic isotope effects can still influence reaction rates. wikipedia.org These effects arise from changes in hybridization or the steric environment at or near the reaction center. wikipedia.org It can be hypothesized that the deuteration in this compound could subtly alter the rate of electron acceptance and donation during the redox cycle. However, without specific experimental data, the magnitude of this effect remains theoretical. In many metabolic studies involving deuterated compounds, the observed KIE for similar processes has been found to be relatively small. nih.govnih.gov

Interactions with Cellular Macromolecules and Subcellular Components

The widespread oxidative stress induced by diquat's redox cycling leads to significant damage to essential cellular components, including nucleic acids, proteins, and organelles like mitochondria.

Research into the interaction of diquat with macromolecules has revealed a low affinity for nucleic acids. Spectroscopic analyses have shown that diquat interacts with calf thymus DNA primarily through external electrostatic interactions with the negatively charged phosphate (B84403) backbone of the DNA helix. There is no evidence of intercalation, where the molecule would insert itself between the base pairs of the DNA. Furthermore, no significant interaction has been observed with G-quadruplex DNA oligonucleotides.

In contrast, diquat demonstrates the ability to bind to proteins, such as bovine serum albumin (BSA). This binding is considered a key factor in its transport and distribution within biological systems. While the interaction with DNA is weak and unlikely to be a primary mechanism of direct toxicity, the oxidative stress generated by diquat can lead to secondary, indirect damage to nucleic acids. researchgate.net

Table 1: Interaction of Diquat with Biological Macromolecules

| Macromolecule | Type of Interaction | Binding Affinity | Significance |

|---|---|---|---|

| DNA | External electrostatic binding | Low | Unlikely to be a primary toxic pathway, but susceptible to secondary oxidative damage. |

| Proteins (e.g., BSA) | Non-specific binding | Moderate | Plays a role in the transport and distribution of the compound in the body. |

Mitochondria are a primary target of diquat-induced toxicity in animal cells. Similar to its action in chloroplasts, diquat can undergo redox cycling within the mitochondria, accepting electrons from the mitochondrial electron transport chain (METC), particularly from Complex I and Complex III. researchgate.net This process generates a significant amount of superoxide and other ROS within the mitochondria. caymanchem.comresearchgate.net

The resulting mitochondrial dysfunction is characterized by several key events:

Increased ROS Production: The continuous generation of ROS overwhelms the mitochondrial antioxidant defense systems. caymanchem.com

Decreased Mitochondrial Membrane Potential (ΔΨm): The integrity of the inner mitochondrial membrane is compromised, leading to a loss of the electrochemical gradient necessary for ATP synthesis. caymanchem.com

Impaired ATP Synthesis: With a disrupted membrane potential and damaged METC components, the production of cellular energy in the form of ATP is significantly reduced. wikipedia.org

Mitochondrial Permeability Transition Pore (mPTP) Opening: Severe oxidative stress can trigger the opening of the mPTP, leading to mitochondrial swelling, rupture, and the release of pro-apoptotic factors like cytochrome c into the cytoplasm.

Triggering Mitophagy: As a cellular defense mechanism, damaged and dysfunctional mitochondria are selectively removed through a process called mitophagy. caymanchem.com Studies have shown that diquat exposure leads to an increased expression of mitophagy-related proteins. herts.ac.uk

Table 2: Effects of Diquat on Mitochondrial Function

| Parameter | Effect of Diquat Exposure | Reference |

|---|---|---|

| Reactive Oxygen Species (ROS) | Increased | caymanchem.com |

| Mitochondrial Membrane Potential | Decreased | caymanchem.com |

| ATP Level | Decreased | wikipedia.org |

| Mitophagy-related Proteins | Increased | herts.ac.uk |

Molecular Signalling Cascades Modulated by this compound

The cellular damage and oxidative stress initiated by diquat activate complex molecular signaling cascades that can determine the cell's fate, often leading to inflammation and programmed cell death (apoptosis). One of the key pathways implicated in diquat-induced cytotoxicity is the NF-κB/p53 signaling axis.

Studies have demonstrated that exposure to diquat leads to the nuclear accumulation of the transcription factors NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and p53. NF-κB is a critical regulator of the inflammatory response. Its activation can, in turn, increase the expression of p53, a well-known tumor suppressor protein that plays a central role in apoptosis. The activation of this pathway has been shown to be involved in diquat-induced mitochondrial damage and apoptosis. Inhibiting NF-κB nuclear translocation can block the subsequent increase in p53 and attenuate the inflammatory and apoptotic effects of diquat. This indicates that the inflammatory response mediated by NF-κB and p53 is a significant contributor to the mitochondrial damage and cell death observed in diquat toxicity.

Advanced Analytical Methodologies for the Detection and Quantification of Diquat D12 Dibromide

High-Resolution Chromatographic Techniques

Chromatography, coupled with mass spectrometry, stands as the cornerstone for the analysis of Diquat (B7796111) and its deuterated forms, offering unparalleled separation and detection capabilities.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preeminent technique for the quantitative analysis of Diquat in various matrices, including water and biological samples. fishersci.commdpi.com The use of a deuterated internal standard, such as Diquat-D12 dibromide, is critical for achieving high accuracy and precision. lcms.cz The internal standard, being chemically identical to the analyte but with a different mass, co-elutes and experiences similar ionization and matrix effects, allowing for reliable correction of signal variations. lcms.czsciex.com

Research has shown that while Diquat-d4 has been used, the synthesis and application of more heavily deuterated analogues like Diquat-d8 can prevent analytical errors, such as misdetection or inaccurate quantification that may arise from isotopic crosstalk or instability. researchgate.net The principles established for Diquat-d8 are directly applicable to Diquat-D12, which would serve the same purpose as a stable and reliable internal standard. researchgate.net

The analysis of the highly polar Diquat cation is challenging for traditional reversed-phase chromatography. sciex.com Therefore, methods often employ specialized columns like Hydrophilic Interaction Liquid Chromatography (HILIC) or mixed-mode columns that provide better retention. Alternatively, ion-pairing reagents like heptafluorobutyric acid (HFBA) can be used to retain the cationic analyte on reversed-phase columns. sciex.com Detection is typically performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, which offers exceptional sensitivity and selectivity. fishersci.comsciex.com

Table 1: Example LC-MS/MS Parameters for Diquat Analysis

| Parameter | Condition | Source |

| LC System | UPLC/HPLC System | |

| Column | ACQUITY BEH HILIC or Restek Ultra Quat | sciex.com |

| Mobile Phase | Acetonitrile and Ammonium (B1175870) Formate Buffer | |

| Ion Source | Electrospray Ionization (ESI), Positive Mode | sciex.com |

| Detection Mode | Multiple Reaction Monitoring (MRM) | sciex.com |

| Diquat MRM Transition | 183 -> 157 m/z | sciex.com |

| D4-Diquat MRM Transition | 187 -> 161 m/z (inferred) | sciex.comnih.gov |

| D8-Diquat MRM Transition | 191 -> 162 m/z | researchgate.net |

Note: The MRM transition for Diquat-D12 would be shifted accordingly based on its higher mass.

Due to its nature as a quaternary ammonium salt, Diquat is non-volatile and cannot be directly analyzed by Gas Chromatography (GC). mdpi.comusp.br A necessary derivatization step involves the chemical reduction of the Diquat cation to form a more volatile and thermally stable compound. nih.govnih.gov This is typically achieved using sodium borohydride (B1222165) (NaBH₄), often with a nickel(II) chloride catalyst. nih.govnih.gov The resulting derivative can then be extracted and analyzed by GC, commonly coupled with a mass spectrometer (GC-MS) for definitive identification and quantification in selected ion monitoring (SIM) mode. usp.brnih.gov This method has been successfully applied to determine Diquat in plasma and urine samples. nih.gov

Capillary Electrophoresis (CE) is an alternative and powerful technique well-suited for separating ionic species like the Diquat cation. mdpi.com Separation in CE is based on the differential migration of ions in an electric field. tandfonline.com The technique offers high separation efficiency, allowing for the resolution of Diquat from structurally similar compounds like Paraquat in under 10 minutes. nih.govnih.gov Detection can be accomplished using UV detectors or by coupling the CE system to a mass spectrometer (CE-MS), which provides both separation and structural information. acs.orgacs.org

Table 2: Comparison of GC and CE Methods for Diquat Analysis

| Technique | Principle | Sample Preparation | Detection | Source |

| Gas Chromatography (GC) | Separation of volatile compounds | Reduction/derivatization required (e.g., with NaBH₄) | MS, Nitrogen-Phosphorus Detector (NPD) | nih.govnih.gov |

| Capillary Electrophoresis (CE) | Separation of ionic species in an electric field | Direct injection after extraction | UV, MS | nih.govacs.org |

Spectroscopic and Electrochemical Approaches for Structural Characterization and Monitoring

Beyond chromatography, spectroscopic and electrochemical methods play a vital role in the structural confirmation of this compound and its detection in various environments.

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive analytical technique for confirming the successful incorporation and location of deuterium (B1214612) atoms in an isotopically labeled molecule like this compound. While specific literature on the NMR analysis of Diquat-D12 is not prevalent, the methodology is based on fundamental spectroscopic principles.

In a ¹H NMR spectrum of this compound, the proton signals corresponding to the deuterated positions on the ethylene (B1197577) bridge and adjacent positions would be absent or significantly diminished. Conversely, a ²H (Deuterium) NMR spectrum would show signals at the chemical shifts corresponding to the locations of the deuterium atoms. The integration of these signals in both spectra allows for the precise calculation of the degree of deuteration. This non-destructive technique is indispensable for verifying the isotopic purity and structural integrity of the labeled standard before its use in quantitative studies.

Infrared (IR) spectroscopy provides valuable information about the chemical structure of a molecule by measuring the absorption of infrared radiation by its chemical bonds, which vibrate at specific frequencies. For this compound, IR spectroscopy serves as a qualitative tool for structural confirmation. matec-conferences.org

The primary utility of IR in analyzing Diquat-D12 lies in identifying the vibrational modes associated with the carbon-deuterium (C-D) bonds. Due to the heavier mass of deuterium compared to hydrogen, C-D stretching and bending vibrations occur at lower frequencies (wavenumbers) than the corresponding C-H vibrations. This isotopic shift provides clear evidence of deuteration. A typical IR spectrum of Diquat dibromide shows characteristic peaks for its aromatic and aliphatic C-H bonds and the bipyridyl ring structure. matec-conferences.org In the spectrum of Diquat-D12, new peaks would appear in the C-D stretching region (approx. 2100-2300 cm⁻¹) while the intensity of certain C-H stretching peaks (approx. 2850-3100 cm⁻¹) would decrease.

Electrochemical sensors offer a rapid, cost-effective, and portable alternative for the detection of Diquat in environmental samples, particularly water. nih.gov These sensors operate by measuring the electrochemical response (e.g., current) generated from the redox reactions of the Diquat cation at the surface of a specially modified electrode. abechem.comresearchgate.net As the electrochemical behavior is governed by the bipyridylium core, these sensors are equally effective for detecting this compound.

A variety of materials have been employed to modify electrodes to enhance sensitivity and selectivity, including clay particles and advanced nanocomposites. nih.govabechem.com For instance, a clay-modified carbon paste electrode has been shown to successfully detect Diquat using cyclic voltammetry, with a detection limit in the nanomolar range. abechem.comresearchgate.net More recently, a sensor developed with samarium stannate nanoparticles anchored on an MXene nanocomposite demonstrated excellent electrochemical activity and high recovery for Diquat in food samples. nih.gov These sensor-based approaches are particularly promising for in-field monitoring of environmental contamination. nih.gov

Table 3: Examples of Electrochemical Sensors for Diquat Detection

| Electrode Material | Analytical Technique | Linear Range (mol L⁻¹) | Detection Limit (mol L⁻¹) | Source |

| Clay Modified Carbon Paste Electrode | Cyclic Voltammetry | 1x10⁻⁵ to 5x10⁻⁵ | 5.33x10⁻⁸ | abechem.comresearchgate.net |

| Palygorskite/Super-P/GCE | Amperometry | 5x10⁻¹⁰ to 1x10⁻⁶ | 1.51x10⁻¹⁰ | researchgate.net |

| TAC-1-Sm₂Sn₂O₇ Modified SPCE | Electrochemical Sensing | Not Specified | Not Specified | nih.gov |

GCE: Glassy Carbon Electrode; SPCE: Screen-Printed Carbon Electrode

Optimization of Sample Preparation and Extraction Protocols for this compound

The primary role of this compound is as an internal standard (ISTD) in mass spectrometry-based methods to quantify diquat. caymanchem.comlabchem.com.my As an ISTD, it is added to a sample at the beginning of the analytical process. eurl-pesticides.eu Its chemical and physical properties are nearly identical to the non-labeled diquat, ensuring that it behaves similarly during extraction, cleanup, and analysis. This co-processing corrects for any loss of the target analyte during sample preparation and compensates for matrix effects during analysis, thereby improving the accuracy and precision of the quantification. eurl-pesticides.eueurl-pesticides.eu

The optimization of sample preparation is therefore geared towards the efficient extraction of the native diquat from its matrix, with the understanding that the protocol will be equally effective for the this compound internal standard. Due to the highly polar and ionic nature of diquat, specialized extraction techniques are required.

Extraction Techniques:

Acidified Solvent Extraction: A widely employed strategy involves extraction with an acidified methanol-water mixture. eurl-pesticides.eualtascientific.cn The addition of an acid, such as formic acid or hydrochloric acid, is critical to ensure the stability and solubility of the bipyridylium structure of diquat. One study optimized the extraction of diquat from cowpeas by evaluating different compositions of acidified methanol-water, extraction temperatures, and filtration steps. eurl-pesticides.eu For some matrices like potatoes and cereals, a finalized procedure involves extraction with a mixture of methanol (B129727), water, and hydrochloric acid at an elevated temperature of 80 °C to achieve quantitative extraction yields. caymanchem.com

Liquid-Solid Extraction (LSE): The United States Environmental Protection Agency (EPA) Method 549.2 specifies a liquid-solid extraction procedure for diquat in drinking water. eurl-pesticides.eu This method uses a C8 solid-phase extraction (SPE) cartridge. The sample is passed through the cartridge, which retains the analyte. The cartridge is then eluted with an acidic aqueous solvent to recover the diquat. eurl-pesticides.eu Automated SPE systems, such as the SmartPrep Automated Cartridge Extractor, have been used to streamline this process, demonstrating high recoveries even without the recommended silanization of glassware.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Adaptations: While standard QuEChERS methods are not suitable for highly polar pesticides like diquat, modified versions have been developed. The "Quick Method for the LC-MS/MS Analysis of Highly Polar Pesticides" (QuPPe) involves extracting residues with acidified methanol and water, followed by centrifugation and filtration before direct analysis by LC-MS/MS. eurl-pesticides.eu This approach minimizes complex cleanup steps, relying on the selectivity of the mass spectrometer.

The choice of extraction protocol often depends on the sample matrix. For instance, while a simple extraction may suffice for drinking water, more complex matrices like cereals, pulses, or animal products require more rigorous methods, such as heating, to ensure the complete release of incurred residues. caymanchem.com

Table 1: Comparison of Optimized Extraction Protocols for Diquat

| Matrix | Extraction Method | Key Parameters | Reported Recovery (%) | Source(s) |

| Drinking Water | Liquid-Solid Extraction (LSE) with C8 Cartridge | Elution with acidic aqueous solvent. | >90% | |

| Potatoes, Cereals, Pulses | Acidified Solvent Extraction | Methanol/water/hydrochloric acid at 80°C. | 92-120% | caymanchem.com |

| Cowpeas | UPLC-MS/MS | Extraction with an acidified methanol-water mixture. | 77-85% | eurl-pesticides.eualtascientific.cn |

| Foods of Plant Origin | QuPPe Method | Extraction with acidified methanol and water, no cleanup. | Not specified, method validated | eurl-pesticides.eu |

Validation of Analytical Methods for Specific Research Applications

Key Validation Parameters:

Linearity: This parameter assesses the analytical method's ability to produce test results that are directly proportional to the concentration of the analyte. Calibration curves are generated by analyzing standards at multiple concentration levels. For diquat analysis using LC-MS/MS, linearity is typically excellent, with correlation coefficients (r²) often exceeding 0.99. labchem.com.myeurl-pesticides.eu For example, a study on diquat in drinking water reported a correlation coefficient greater than 0.999 over a concentration range of 0.1 to 500 µg/L. labchem.com.my

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value and is often expressed as percent recovery. Precision measures the degree of agreement among a series of individual measurements and is expressed as the relative standard deviation (RSD). eurl-pesticides.eualtascientific.cn In a multi-laboratory validation study for diquat in potatoes and barley, recoveries were in the range of 92-120% with associated RSDs between 1.4% and 10%. caymanchem.com Another study on cowpeas reported average recoveries for diquat between 77% and 85% with RSD values below 20%. eurl-pesticides.eualtascientific.cn

Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable accuracy and precision. These limits are crucial for residue analysis in food and environmental samples. For diquat, highly sensitive LC-MS/MS methods can achieve low LOQs. For example, methods have been validated with an LOQ of 0.01 mg/kg in various plant commodities and 0.005 mg/kg in milk. A method for drinking water achieved an LOQ of 0.1 µg/L. labchem.com.my

Matrix Effects: The sample matrix can interfere with the analysis by suppressing or enhancing the ionization of the analyte in the mass spectrometer source. The use of an isotopically labeled internal standard like this compound is the most effective way to compensate for these matrix effects, as the standard and the analyte are affected similarly. eurl-pesticides.eu Studies have shown that the matrix effect can be significant for diquat, necessitating the use of such internal standards or matrix-matched calibration standards for accurate quantification. eurl-pesticides.eualtascientific.cn

Table 2: Summary of Validation Data for Analytical Methods Measuring Diquat

| Matrix/Application | Analytical Technique | LOQ | Recovery (%) | Precision (RSD%) | Source(s) |

| Drinking Water | LC-MS/MS | 0.1 µg/L | Not Specified | Not Specified | labchem.com.my |

| Cowpeas | UPLC-MS/MS | 10 µg/kg | 77 - 85% | ≤ 20% | eurl-pesticides.eualtascientific.cn |

| Potatoes & Cereals | LC-MS/MS | 0.01 mg/kg | 92 - 120% | 1.4 - 10% | caymanchem.com |

| Animal Products | UPLC-MS/MS | 0.01 mg/kg | 70 - 120% | < 22-32% | |

| Milk | LC-MS/MS | 0.005 mg/kg | Not Specified | Not Specified | |

| Rat Plasma | UPLC-MS/MS | 3.0 ng/mL | 83.3 - 97.8% | ≤ 13.5% |

Environmental Dynamics and Ecological Interactions of Diquat D12 Dibromide

Environmental Fate and Transport Processes

The environmental behavior of Diquat (B7796111) dibromide is characterized by its strong affinity for soil and sediment particles, which dictates its mobility and persistence in various environmental compartments.

Diquat dibromide exhibits very strong and rapid adsorption to soil and sediment components, particularly clay minerals and organic matter. orst.eduepa.gov This binding is a key factor in its environmental fate. The doubly positive-charged diquat cation forms strong, essentially irreversible bonds with negatively charged sites on clay particles. epa.gov Adsorption to soil organic matter, such as humic acids, is also significant, though considered less strong than clay binding. epa.gov

This high sorption capacity means that diquat is rendered biologically inactive upon contact with soil. epa.gov Field and laboratory studies have consistently shown that diquat typically remains in the uppermost layer of soil after application. orst.edu Due to this strong binding, its potential for leaching into groundwater is considered very low. herts.ac.uknoaa.gov

The adsorption is so effective that in some soils, like those with montmorillonite (B579905) clay, it is considered irreversible. epa.gov While desorption can occur, particularly through cation exchange with high concentrations of other cations (e.g., from fertilizers), the process is generally slow and limited. wa.gov

Table 1: Soil/Water Partition Coefficients (Kd) for Diquat in Various Soil and Sediment Types

| Soil/Sediment Type | Kd (L/Kg) | Implication for Mobility |

| Sand Sediment | 15 | Low Mobility |

| Sand Soil | 36 - 42 | Low Mobility |

| Sandy Loam | ~2,000 - ~10,000 | Immobile |

| Sandy Clay Loam | ~2,000 - ~10,000 | Immobile |

| Loam | ~2,000 - ~10,000 | Immobile |

| Peat Soil | 17,000 | Immobile |

| Silty Clay Loam | 10,000 - 60,000 | Immobile |

Data sourced from a risk assessment by the Washington State Department of Ecology. wa.gov A higher Kd value indicates stronger adsorption and lower mobility.

When applied to water bodies for aquatic weed control, diquat dibromide concentrations in the water column decrease rapidly. orst.eduwho.int This is primarily due to its strong adsorption to suspended particles and sediment. orst.edu The half-life of diquat in the water column is typically short, often less than 48 hours. orst.eduwho.int

Once bound to the sediment, diquat becomes largely biologically unavailable. orst.edu However, it can persist in the sediment for extended periods, with a reported half-life of around 160 days. orst.edu The rate of dissipation from water can be influenced by factors such as water hardness, but this effect is not considered significant. epa.gov In a study of an artificial lake, only 1% of the applied diquat remained in the water after 22 days, with 19% found in the sediments. orst.edu

Photodegradation, or the breakdown of the chemical by sunlight, is a significant degradation pathway for diquat, particularly on plant surfaces and in the upper layers of water. orst.eduwho.int In aqueous solutions exposed to sunlight, diquat can degrade over a period of one to three weeks if not adsorbed to particles. epa.gov However, the evidence for photodegradation on soil surfaces is less clear, as the strong binding to soil particles may protect it from sunlight. epa.gov

Hydrolysis, the breakdown of a chemical by reaction with water, is not a significant degradation pathway for diquat. Studies have shown that diquat is stable to hydrolysis in sterile buffered water at acidic to neutral pH (pH 5 and 7). wa.govepa.gov At a higher pH of 9, some minor degradation (around 10% over 30 days) has been observed. epa.gov Given that most natural waters have a pH between 6 and 9, hydrolysis is generally considered a very slow process for diquat. wa.gov

Diquat dibromide is considered a non-volatile compound. epa.govwa.govepa.gov It has an extremely low vapor pressure and a very low Henry's Law constant, which indicates that it does not readily partition from water to air. wa.govepa.gov Consequently, volatilization and subsequent atmospheric transport are not considered significant environmental transport pathways for diquat. epa.gov Any atmospheric presence would likely be associated with aerosols during spray application. epa.gov

Biogeochemical Transformation and Degradation Pathways

In laboratory settings using culture solutions, various soil microorganisms, including bacteria and fungi, have been shown to degrade diquat. frontiersin.org A recent study identified the yeast strain Meyerozyma guilliermondii Wyslmt as capable of degrading diquat. frontiersin.orgresearchgate.net The study found that the main microbial degradation pathways involved the breaking of carbon-carbon bonds, hydroxylation, and demethylation. frontiersin.orgresearchgate.net

Three primary biodegradation transformation products were identified through this research. frontiersin.orgresearchgate.net In studies with rats, the primary metabolite identified was the monopyridone of diquat. who.int It is believed that microbial activity in the gut is responsible for this transformation. who.int

Abiotic Transformation Mechanisms in Environmental Systems

The transformation of Diquat Dibromide in the environment is primarily governed by abiotic processes, as it is generally resistant to microbial degradation. epa.gov The two main mechanisms influencing its fate are photodegradation and adsorption.

Photodegradation: Diquat Dibromide is susceptible to decomposition by ultraviolet (UV) light. epa.govplatinumlakemanagement.com This photochemical degradation occurs on plant surfaces and in water. platinumlakemanagement.comorst.edu Research has identified the primary photodegradation and oxidation products of diquat as diquat monopyridone, 1,2,3,4-tetrahydro-1-oxopyrido-(1,2-a)-5-pyrazinium salt (TOPPS), and diquat dipyridone. who.int

Hydrolysis: The compound is stable to hydrolysis in acidic and neutral conditions, meaning it does not readily break down chemically in water under these conditions. platinumlakemanagement.comamazonaws.com However, it can disintegrate in alkaline solutions. platinumlakemanagement.com

Adsorption: A critical process dictating the environmental fate of Diquat Dibromide is its rapid and strong adsorption to soil and sediment particles, particularly clay. epa.govregulations.govnoaa.gov This binding process is a primary route of dissipation from the water column. epa.govepa.gov Once bound, diquat becomes biologically unavailable, significantly reducing its mobility and potential for leaching into groundwater. noaa.govepa.govwa.gov Due to this strong binding, it is considered immobile in soil. revize.com

Ecological Impact Assessments on Non-Target Biota

As a non-selective herbicide, Diquat Dibromide can pose risks to a variety of non-target organisms in and around treated areas. orst.eduregulations.gov

Diquat Dibromide is a non-selective, contact herbicide, meaning it can cause injury to any plant tissue it comes into contact with, including non-target native species. noaa.govwa.govuni-landau.de

Macrophytes: Studies have shown that both native and non-native macrophytes are highly sensitive to Diquat Dibromide. uni-landau.de In one study, species including Canadian waterweed (Elodea canadensis), Eurasian watermilfoil (Myriophyllum spicatum), Coontail (Ceratophyllum demersum), and European frogbit (Hydrocharis morsus-ranae) experienced severe direct effects, with nearly 100% mortality observed at a concentration of 74 µg/L. uni-landau.de The most sensitive species, Elodea canadensis, showed almost complete mortality at concentrations below 5 µg/L. uni-landau.de

Algae and Cyanobacteria: The compound is also effective in controlling various species of algae and cyanobacteria. wa.govresearchgate.net Research on the cyanobacteria Microcystis aeruginosa and Aphanizomenon flos-aquae demonstrated high inhibition rates with Diquat Dibromide treatment. researchgate.net While concentrations between 10 and 100 mg/L are reported as toxic to most phytoplankton species, lower concentrations (below 3 mg/L) can also impact their growth and survival. researchgate.net

A secondary, indirect impact of the rapid herbicidal action of diquat is the potential for a significant reduction in dissolved oxygen levels in the water. noaa.govepa.gov This occurs as the large volume of dead plant matter decomposes, which can be lethal to fish and other aquatic organisms. noaa.gov

Table 1: Ecotoxicity of Diquat Dibromide to Aquatic Flora

| Organism Group | Species | Endpoint | Value | Reference |

|---|---|---|---|---|

| Macrophyte | Elodea canadensis (Canadian waterweed) | Mortality | ~100% mortality at <5 µg/L | uni-landau.de |

| Macrophyte | Mixed community (E. canadensis, M. spicatum, C. demersum, H. morsus-ranae) | Mortality | ~100% mortality at 74 µg/L | uni-landau.de |

| Algae | Green Algae | 4-day EC50 | 9.4 µg/L (9.4 ppb) | revize.com |

| Cyanobacteria | Aphanizomenon flos-aquae | Half-life | 0.48 days at 0.5-1 mg/L | researchgate.net |

| Cyanobacteria | Microcystis aeruginosa | Inhibition | >95% reduction after 48 hrs at 0.5 mg/L | researchgate.net |

Diquat Dibromide exhibits toxicity to a range of aquatic fauna, with effects varying by species and exposure conditions. regulations.gov

Aquatic Invertebrates: Diquat is considered toxic to aquatic invertebrates. revize.com While one assessment described it as practically non-toxic to estuarine/marine invertebrates, risk analyses have indicated that acute risk levels for freshwater invertebrates can be exceeded following applications. epa.gov Organisms that are key parts of the aquatic food web, such as Daphnia (water fleas) and amphipods, can be negatively affected at standard application rates due to both direct toxicity and loss of habitat. noaa.gov

Fish: The compound is generally categorized as slightly to moderately toxic to fish. orst.eduepa.govlmpa.org However, sensitivity varies significantly among species. noaa.gov Laboratory tests have identified walleye as the most sensitive fish species, while others like northern pike, bass, and bluegills appear less affected at typical application rates. noaa.gov Sub-lethal effects have also been documented, including severe respiratory distress in yellow perch, reduced swimming ability in rainbow trout, and negative impacts on the downstream migration of Coho salmon smolts. orst.eduamazonaws.com A 2022 study on zebrafish (Danio rerio) found that exposure to 1.69 mg/L of diquat for 21 days caused liver damage, disturbed the antioxidative system, and inhibited energy metabolism. nih.gov Even at a lower concentration of 0.34 mg/L, researchers observed interference with lipid metabolism and a shift toward anaerobic glycolysis. nih.gov

Table 2: Acute Toxicity of Diquat Dibromide to Select Aquatic Fauna

| Organism Type | Species | Endpoint | Value (mg/L) | Reference |

|---|---|---|---|---|

| Invertebrate | Daphnia magna (Water Flea) | EC50 | 0.77 - 1.19 | revize.com |

| Invertebrate | Aquatic Crustaceans | 96-hr LC50 | 2.0 | herts.ac.uk |

| Fish | Rainbow Trout | 8-hr LC50 | 12.3 | orst.edu |

| Fish | Trout | LC50/EC50 | 14.8 | revize.com |

| Fish | Northern Pike | 96-hr LC50 | 16 | orst.edu |

| Fish | Yellow Perch | 96-hr LC50 | 60 | orst.edu |

| Fish | Bluegill | 96-hr LC50 | 245 | orst.edu |

The potential for Diquat Dibromide to accumulate in organisms (bioconcentration) or to become more concentrated at higher levels of the food chain (biomagnification) is low. orst.eduamazonaws.comlmpa.org This is largely due to its high solubility in water and its rapid elimination from the bodies of organisms that ingest it. lmpa.org

The bioconcentration factor (BCF), a measure of a chemical's tendency to accumulate in an organism from water, is consistently reported as low for diquat. The U.S. EPA notes a BCF of less than 2.5, indicating that bioaccumulation is unlikely. epa.gov Specific studies have measured maximum BCF values of 8.3x in Daphnia magna, 32x in mayfly nymphs, and 10.5x in the soft tissue of Pacific oysters. epa.gov In fish, BCF values are reported to be less than 2.5x, and studies on tilapia and catfish found that diquat did not significantly accumulate in their tissues, even with repeated applications. epa.govlmpa.org

Environmental Modeling and Risk Characterization for Diquat Dibromide

Environmental risk assessments for Diquat Dibromide rely on a combination of environmental fate data and computer modeling to predict exposure levels and characterize potential risks. regulations.govepa.gov Models are used to generate Estimated Environmental Concentrations (EECs) in water and sediment following applications. regulations.govepa.gov

Several models are employed for this purpose, including the SWCC model for aquatic exposure from terrestrial uses, and the Tier 1 Rice model and the PRZM/EXAMS (Pesticide Root Zone Model/Exposure Analysis Model System) for aquatic applications. regulations.govepa.gov For predicting exposure to terrestrial and wetland plants, the TerrPlant model is used. epa.gov

Risk characterization is then performed by integrating the predicted exposure concentrations with measured toxicity data. epa.gov A common method is the calculation of a Risk Quotient (RQ), which is the ratio of the EEC to a toxicity endpoint (e.g., LC50 or NOAEC). epa.govepa.gov An RQ value exceeding a certain level of concern triggers further investigation or suggests potential risk.

More advanced, probabilistic approaches have also been applied. researchgate.net One case study used the Exposure Analysis Modeling System (EXAMSII) to simulate concentrations in various regional lakes and farm ponds. researchgate.net This study progressed from simple quotient calculations to comparing the cumulative distributions of exposure and toxicity data, providing a more quantitative characterization of risk. researchgate.net The findings of this modeling effort were consistent with the known safety profile of diquat, indicating minimal risk to fish and benthic invertebrates but confirming the expected risk to aquatic plants. researchgate.net

Applications of Diquat D12 Dibromide in Specialized Research and Agricultural Science

Diquat-D12 dibromide, a deuterated isotopologue of the non-selective contact herbicide diquat (B7796111), serves critical functions in specialized scientific research. Its unique properties, conferred by the substitution of hydrogen with deuterium (B1214612) atoms, make it an invaluable tool in environmental science, biochemistry, and analytical chemistry.

Bioremediation and Advanced Degradation Strategies for Diquat D12 Dibromide Contamination

Microbial Remediation and Detoxification Mechanisms

Microbial remediation presents an eco-friendly and cost-effective approach to address contamination by converting toxic substances into less harmful byproducts. researchgate.netfosterspond.org Research into the microbial degradation of bipyridyl herbicides like Diquat (B7796111) has identified several promising microorganisms and elucidated the biochemical pathways involved.

Several microbial species have been identified with the capacity to degrade Diquat. A notable example is the yeast strain Meyerozyma guilliermondii Wyslmt, isolated from soil with a history of long-term Diquat exposure. researchgate.net This strain demonstrated significant degradation capabilities in laboratory settings. researchgate.netucdavis.edu Another microorganism, the white rot fungus Phanerochaete chrysosporium, has also been studied for its ability to bioremediate Diquat dibromide in aqueous solutions. nih.gov

Studies have shown that these microorganisms can utilize Diquat under various conditions, although factors such as pH, temperature, and initial contaminant concentration can influence the degradation rate. ucdavis.edu For instance, the degradation efficiency of M. guilliermondii Wyslmt was observed to first increase and then decrease with rising temperature, pH, and Diquat concentration, indicating optimal ranges for microbial activity. ucdavis.edu

Table 1: Documented Diquat Degradation by Selected Microorganisms

| Microorganism | Initial Diquat Concentration | Degradation Rate | Incubation Period | Reference |

|---|---|---|---|---|

| Meyerozyma guilliermondii Wyslmt | 100 mg/L | 42.51% | 7 days | researchgate.net |

| Phanerochaete chrysosporium | 10 ppm | 87.46% (TOC reduction) | 15 days (agitated) | nih.gov |

| Phanerochaete chrysosporium | 20 ppm | 85.92% (COD reduction) | 15 days (agitated) | nih.gov |

| Engineered E. coli BL21 (pET-DN676) | 100 mg/L | 12.49% | 7 days | researchgate.net |

The microbial breakdown of Diquat is an enzyme-mediated process. Research on Meyerozyma guilliermondii Wyslmt led to the identification of several genes potentially involved in Diquat biodegradation through RNA-sequencing analysis. researchgate.net One candidate gene, designated DN676, was subsequently expressed in E. coli BL21, and the engineered bacteria demonstrated the ability to degrade Diquat, confirming the gene's function. researchgate.net

The primary pathways for the microbial degradation of Diquat involve the cleavage of carbon-carbon bonds, hydroxylation, and demethylation. ucdavis.eduwa.gov Analysis of the process using ultra-high-performance liquid chromatography coupled with time-of-flight mass spectrometry (UPLC-QTOF-MS) has identified several biodegradation transformation products (BTPs). ucdavis.eduwa.gov While microbial pathways are a primary focus, other enzymatic transformations have been observed. For example, a Diquat-metabolizing enzyme purified from rat liver was found to oxidize Diquat into Diquat-dipyridone. researchgate.netcetjournal.it

Phytoremediation Approaches for Diquat-Contaminated Environments

Phytoremediation is a technology that utilizes plants to remove, degrade, or contain environmental contaminants. ny.govnih.govepa.gov For herbicides like Diquat, the rapid absorption by plant foliage is a key aspect of its mode of action and also central to its potential for phytoremediation, specifically through phytoextraction where plants uptake and accumulate contaminants in their tissues. fosterspond.org

Several aquatic plant species have been studied in the context of Diquat efficacy and uptake. These plants, often the targets of Diquat application, demonstrate a high capacity for its absorption.

Eurasian watermilfoil (Myriophyllum spicatum) : This invasive species is highly susceptible to Diquat, with treatments achieving significant biomass reduction, indicating rapid uptake. researchgate.netny.gov

Egeria densa : Studies have shown that Diquat application can effectively control this species, with significant reductions in biomass observed after treatment. researchgate.netwa.gov

Duckweed (Lemna spp.) : As a floating aquatic plant, duckweed is a target for Diquat control and can be removed from water bodies through herbicide application. apms.orgnoaa.gov

The ability of these and other aquatic plants to readily absorb Diquat from the water column is a critical first step in phytoextraction. fosterspond.org However, the strategy also requires managing the plant biomass after contaminant accumulation. nih.gov

Advanced Oxidation Processes and Hybrid Remediation Technologies for Diquat Dibromide

For contaminants resistant to conventional degradation, Advanced Oxidation Processes (AOPs) offer a powerful alternative. mdpi.comredalyc.org AOPs are characterized by the generation of highly reactive hydroxyl radicals (•OH), which can non-selectively oxidize a wide range of organic compounds. redalyc.orgnih.gov Several AOPs have shown potential for degrading bipyridyl herbicides. nih.gov

Electrochemical AOPs, such as anodic oxidation using boron-doped diamond (BDD) anodes, have been successfully applied to degrade Diquat in aqueous solutions, achieving nearly 100% removal of the parent compound and around 80% reduction in total organic carbon (TOC). researchgate.net Other AOPs, including Fenton-based processes (Fenton, electro-Fenton) and photocatalysis with catalysts like titanium dioxide (TiO2), have also proven effective for degrading similar herbicides and are considered promising for Diquat. researchgate.netiamcountryside.com Sonolysis, the use of ultrasound to create cavitation bubbles and generate radicals, is another AOP that can decompose pesticides in water. nih.govplos.orgnih.gov

Hybrid remediation technologies, which combine two or more treatment methods, are being developed to enhance efficiency. clu-in.org An example is the EK-Fenton process, which merges electrokinetic remediation with the Fenton reaction to promote in-situ degradation of pollutants. redalyc.org Such hybrid approaches, potentially combining AOPs with biological methods or different physical processes, could offer a more robust solution for Diquat-D12 dibromide contamination. redalyc.orgclu-in.org

Development of Novel Adsorbent Materials for Environmental Sequestration

Given Diquat's tendency to adsorb strongly to particles, a key remediation strategy is its sequestration using highly effective adsorbent materials. regulations.govitrcweb.org This approach aims to bind the herbicide, reducing its bioavailability and preventing its migration in the environment.

Recent research has focused on creating novel materials with enhanced adsorption capabilities. One such development involves AlCu-layered double hydroxide (B78521) (LDH) encapsulated in hydrogel beads made of carboxymethyl cellulose (B213188) (CMC) and alginate (Alg). researchgate.net These beads exhibit a mesoporous structure with a high surface area, demonstrating significant potential for Diquat removal. researchgate.net The adsorption mechanism is primarily identified as chemisorption. researchgate.net Technologies like SediMite, which use activated carbon pellets to bind contaminants in sediments, also represent a practical application of this sequestration strategy. nih.gov

Table 2: Textural Properties of a Novel Adsorbent for Diquat

| Property | Before Diquat Adsorption | After Diquat Adsorption | Reference |

|---|---|---|---|

| Surface Area | 114.22 m²/g | 65.145 m²/g | researchgate.net |

| Pore Volume | 0.35 cc/g | 0.2 cc/g | researchgate.net |

| Pore Radius | 3.62 nm | 2.4 nm | researchgate.net |

Emerging Research Frontiers and Methodological Advancements in Diquat D12 Dibromide Studies

Integration of 'Omics' Technologies (e.g., Proteomics, Metabolomics) in Diquat-D12 Dibromide Research

The advancement of 'omics' technologies—such as proteomics (the large-scale study of proteins) and metabolomics (the study of small molecules or metabolites)—has provided unprecedented insight into the biological mechanisms of diquat (B7796111) toxicity. mdpi.com These systems-biology approaches allow researchers to move beyond single endpoints and observe the complex, network-level changes that occur within an organism upon exposure to a substance. mdpi.com In this context, this compound is a critical component of the analytical workflow, enabling the exact quantification of the diquat that causes the observed molecular changes.

Metabolomics studies, often utilizing gas chromatography-mass spectrometry (GC-MS), have been instrumental in revealing the sublethal effects of diquat. In one study, adult zebrafish (Danio rerio) exposed to diquat dibromide exhibited significant alterations in their liver's metabolic profile. nih.gov Researchers identified numerous metabolites that were affected, pointing to disruptions in key metabolic pathways. nih.gov For instance, exposure to a concentration of 1.69 mg·L⁻¹ was found to inhibit energy metabolism, cause disorders in amino acid metabolism, and reduce antioxidant capacity. nih.gov A multi-omics analysis in mice further identified that diquat-induced kidney damage is linked to the dysregulation of the PPAR signaling pathway and fatty acid metabolism. nih.govnih.gov This study identified 96 differentially expressed metabolites and 351 altered proteins, pinpointing specific molecules like (R)-3-hydroxybutyric acid and proteins such as Hmgcs2 as key players in the toxic response. nih.govnih.gov

Another study on acute diquat poisoning in humans used metabolomics to analyze plasma samples, identifying 31 significantly altered metabolites. nih.gov The research highlighted that pathways for phenylalanine, tyrosine, and tryptophan biosynthesis were primarily affected. nih.gov

The accuracy of these groundbreaking findings relies on precise analytical methods. The use of this compound as an internal standard in the LC-MS or GC-MS analyses is fundamental to correlating the observed proteomic and metabolic shifts with specific tissue concentrations of the herbicide.

Table 1: Selected Metabolites and Proteins Altered by Diquat Exposure

| Organism | Tissue | Technology Used | Key Affected Pathways/Molecules | Research Finding | Citation |

| Zebrafish (Danio rerio) | Liver | GC-MS Metabolomics | Energy metabolism, amino acid metabolism, lipid metabolism | Exposure to 1.69 mg·L⁻¹ diquat inhibited energy and amino acid metabolism; exposure to 0.34 mg·L⁻¹ shifted energy metabolism towards anaerobic glycolysis. | nih.govresearchgate.net |

| Mouse | Kidney | Transcriptomics, Proteomics, Metabolomics | PPAR signaling pathway, fatty acid metabolism | Identified 869 genes, 351 proteins, and 96 metabolites that were differentially expressed. Hmgcs2, Cyp4a10, and Lpl were major associated proteins. | nih.govnih.gov |

| Human | Plasma | GC-MS Metabolomics | Phenylalanine, tyrosine, and tryptophan biosynthesis; Taurine (B1682933) metabolism | Identified 31 altered metabolites, with phenylalanine, tyrosine, taurine, and cysteine showing significant perturbations. | nih.gov |

Computational Chemistry and Cheminformatics for Predicting this compound Interactions

Computational chemistry and cheminformatics are powerful in-silico tools that allow scientists to predict and model the interactions between chemical compounds and biological systems. These methods can forecast a molecule's potential toxicity, binding affinity to specific proteins, or metabolic fate, thereby reducing the need for extensive laboratory testing. nih.govarxiv.org For a compound like diquat, computational models can help elucidate its mechanism of action, such as its interaction with biological macromolecules like DNA or proteins. mdpi.com

Research using techniques like spectrophotometric titrations and spectrofluorimetry has investigated the binding of diquat to biosubstrates such as calf thymus DNA (ct-DNA) and bovine serum albumin (BSA). mdpi.com Studies show that diquat binds externally to natural DNA and interacts with BSA, a major transport protein in the blood, primarily through electrostatic processes. mdpi.com Such experimental data are vital for building and validating computational models.

In this field, this compound serves as a perfect reference compound. Since the substitution of hydrogen with deuterium (B1214612) results in a negligible change in the molecule's electronic structure and chemical properties, computational models should predict identical binding interactions for both diquat and this compound. Experimental validation of these predictions, often using mass spectrometry, can employ this compound as an internal standard to confirm the behavior of the parent compound, thus bridging the gap between theoretical models and empirical results.

Nanotechnology Applications in Environmental Sensing and Remediation of Diquat Dibromide

Nanotechnology offers innovative solutions for some of the most pressing environmental challenges, including the detection and removal of pesticides like diquat. researchgate.net Researchers are developing advanced nanosystems for both highly sensitive environmental sensing and effective remediation of diquat contamination. researchgate.net

For environmental sensing, nanomaterials are being engineered to act as highly specific detectors. These nanosensors can provide rapid, on-site analysis of diquat levels in water and soil, a significant improvement over time-consuming laboratory methods.

In the realm of remediation, nanotechnology provides several promising approaches. One strategy involves using porous nanomaterials, such as mesoporous silica (B1680970) nanoparticles (MSNs), as carriers. researchgate.net These nanocarriers can be designed for the controlled, slow release of herbicides, which could reduce the total amount of chemical needed and minimize environmental runoff. researchgate.net Other research focuses on using nanomaterials to adsorb and sequester diquat from contaminated water or to act as nanocatalysts that degrade the herbicide into less harmful substances. researchgate.net

The development and optimization of these nanotechnologies depend on the ability to measure diquat concentrations with high accuracy and precision. This compound is essential for this work. In the laboratory, it is used to calibrate the nanosensors and to quantify the efficiency of nano-remediation techniques by serving as an internal standard in validation experiments.

Table 2: Nanotechnology Applications in Diquat Management

| Application Area | Nanotechnology Approach | Purpose | Role of this compound | Citation |

| Sensing | Carbon Dot-based Nanosensors | To create fluorescent probes for rapid and sensitive detection of diquat in environmental samples. | Analytical standard for calibrating sensor response and validating detection limits. | researchgate.net |

| Remediation | Mesoporous Silica Nanoparticles (MSNs) | To serve as a nanocarrier for the controlled, slow release of diquat, potentially reducing application rates and environmental impact. | Internal standard for quantifying the release kinetics and encapsulation efficiency of the nanocarrier system. | researchgate.net |

| Remediation | Attapulgite-based Hydrogels | To develop a pH-responsive, controlled-release formulation that optimizes herbicide delivery and reduces leaching. | Internal standard for accurately measuring the amount of diquat released from the hydrogel under different conditions. | researchgate.net |

Development of Novel Bioindicators for this compound Presence and Effect

A bioindicator is a biological entity or process that provides information on the quality of the environment. In toxicology, a molecular bioindicator (or biomarker) is a measurable change in an organism's proteins, metabolites, or genes that signals exposure to or the effect of a chemical. The 'omics' studies on diquat have been pivotal in identifying a suite of potential bioindicators. nih.govnih.govnih.gov

For instance, metabolomics research in zebrafish showed that specific changes in the levels of amino acids and energy-related metabolites in the liver could serve as sensitive, early-warning indicators of diquat exposure, even at sublethal concentrations where no visible harm is apparent. nih.gov Similarly, studies in mice pointed to increased levels of the protein Hmgcs2 and the metabolite 3-hydroxybutyric acid in the kidney as robust biomarkers for diquat-induced injury. nih.govnih.gov In humans, plasma levels of metabolites like phenylalanine and taurine have been identified as potential biomarkers to diagnose and assess the severity of diquat poisoning. nih.gov

The discovery and validation of these novel bioindicators are critically dependent on establishing a clear dose-response relationship. This requires quantifying the precise concentration of diquat in the tissues where the biological response is measured. The use of this compound as an internal standard in analytical procedures is the gold standard for achieving this quantitative accuracy, ensuring that the identified biomarkers are reliably linked to a specific level of diquat exposure.

Future Directions in Sustainable Agricultural and Environmental Management of Diquat-Related Compounds

Sustainable management of herbicides like diquat is essential for protecting environmental health while maintaining agricultural productivity. researchgate.netrothamsted.ac.uk Future efforts are focused on Integrated Weed Management (IWM), which seeks to reduce over-reliance on any single chemical by combining various control methods, including physical, cultural, and biological strategies. nih.gov This approach aims to minimize the negative impacts of herbicides on the environment and delay the development of herbicide-resistant weeds. nih.gov

A key aspect of managing diquat-related compounds is understanding their environmental fate. Diquat is known to bind strongly to soil and sediment particles, which inactivates its herbicidal properties but also leads to its persistence in the environment. wa.govnoaa.govwho.int While this strong binding limits its potential to leach into groundwater, its accumulation in sediment over time requires careful monitoring. wa.govnoaa.gov

Future sustainable management will require a multi-pronged approach:

Reduced Application: Implementing IWM and precision agriculture technologies to apply herbicides only when and where needed.

Alternative Formulations: Developing new formulations, potentially using nanotechnology, that enhance efficacy and reduce environmental mobility. researchgate.net

Enhanced Monitoring: Creating more robust and widespread monitoring programs for tracking diquat levels in soil, water, and biota.

Advanced analytical chemistry is the bedrock of these future directions. The ability to accurately and sensitively monitor trace levels of diquat in complex environmental matrices is paramount for assessing the effectiveness of new management strategies and enforcing regulations. Stable isotope-labeled standards, with this compound being the prime example for diquat, are indispensable tools that provide the necessary precision and reliability for this critical environmental stewardship.

Q & A

Basic Research Questions

Q. How can researchers accurately identify and characterize Diquat-D12 dibromide in experimental settings?

- Methodological Answer : Use high-performance liquid chromatography–mass spectrometry (HPLC-MS) to confirm its molecular identity (CAS: 85-00-7; C₁₂H₁₂N₂Br₂) and distinguish it from analogs. Cross-reference with EPA-registered physical/chemical properties: molecular weight 344.08 g/mol, decomposition point <608°F, and vapor pressure <0.000010 mmHg . For structural validation, X-ray crystallography can resolve its 1,1′-ethylene-2,2′-bipyridinium dibromide conformation .

Q. What safety protocols are essential when handling this compound in laboratory or field settings?

- Methodological Answer : Follow OSHA 1910.132 guidelines:

- PPE : Wear nitrile gloves, indirect-ventilation goggles, and full-face shields during liquid handling. Use NIOSH-approved respirators (e.g., powered air-purifying respirators) if airborne concentrations exceed 0.5 mg/m³ .

- Fire Safety : Employ CO₂ or dry chemical extinguishers; avoid water jets to prevent container explosions. Cool fire-exposed containers with water spray .

Q. How should researchers design experiments to evaluate this compound’s herbicidal efficacy?

- Methodological Answer : Adopt NC State Extension’s standardized criteria:

- Dose-Response Trials : Test concentrations ranging from 0.078% to 40% in hydroponic systems to assess lethality thresholds (e.g., on Galinsoga parviflora) .

- Field Trials : Conduct geographically diverse trials (e.g., on Robinia pseudoacacia) with validated storage intervals and residue analysis per EPA guidelines .

Q. Is this compound a contact or systemic herbicide, and how can its translocation be measured?

- Methodological Answer : It exhibits systemic action under specific conditions. To quantify translocation:

- Apply diluted solutions (5–40%) to plant stems and track apical-to-basipetal movement using radiolabeled isotopes or fluorescence microscopy. Hydroponic systems with Capsicum cultivars can clarify concentration-dependent systemic effects .

Advanced Research Questions

Q. How can conflicting data on this compound’s oxidative stress mechanisms be reconciled?

- Methodological Answer : Discrepancies in oxidative markers (e.g., MDA, SOD, CAT) may arise from species-specific responses. Design comparative studies using:

- In vivo models : Rodent hepatocytes vs. plant tissues (Arabidopsis thaliana) to isolate dose-dependent effects (0.5–2.0 mg/kg) .

- Omics integration : Pair biochemical assays (GSH depletion assays) with transcriptomic profiling to identify conserved stress pathways .

Q. What methodologies are recommended for assessing long-term environmental persistence of this compound?

- Methodological Answer :

- Soil Half-Life Studies : Conduct longitudinal field trials with LC-MS/MS to monitor residues. Evidence shows >1000-day persistence in aerobic soils; anaerobic conditions may accelerate degradation .

- Ecotoxicology Models : Use microcosms to simulate bioaccumulation in aquatic ecosystems, incorporating EPA-approved fish/shellfish residue limits (0.02 ppm) .

Q. How do regulatory agencies calculate occupational exposure limits for this compound?

- Methodological Answer : The EPA integrates PHED/AHETF databases with Monte Carlo simulations to model:

- Dermal Absorption : 1–3% absorption rate for aqueous solutions, adjusted for formulation type .

- Inhalation Risks : Apply NIOSH REL (0.1 mg/m³) with uncertainty factors (10×) for non-threshold carcinogens (TLV-A4 classification) .

Q. What experimental strategies can resolve uncertainties in this compound’s genotoxic potential?

- Methodological Answer : Combine OECD-compliant assays:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。